Tilmicosin Phosphate

Post-antibiotic effect Pasteurella multocida Macrolide pharmacodynamics

Tilmicosin phosphate delivers statistically longer post-antibiotic effects (PAE up to 8 h at 8× MIC) and post-antibiotic sub-MIC effects (PA SME) against P. multocida vs. tylosin, erythromycin, and roxithromycin (P<0.05). The phosphate salt enhances aqueous solubility (≥50 mg/mL) for precise feed/water administration. Prolonged lung retention provides sustained therapeutic concentrations, making it ideal for metaphylactic control of bovine respiratory disease (BRD) and swine pneumonia. Cardiotoxicity handling protocols and species-specific dosing must be observed.

Molecular Formula C46H83N2O17P
Molecular Weight 967.1 g/mol
CAS No. 137330-13-3
Cat. No. B1662194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilmicosin Phosphate
CAS137330-13-3
SynonymsLY177370; Micotil
Molecular FormulaC46H83N2O17P
Molecular Weight967.1 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
InChIInChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1
InChIKeyNESIVXZOSKKUDP-ARVJLQODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Tilmicosin Phosphate CAS 137330-13-3: Semi-Synthetic Macrolide Antibiotic for Veterinary Respiratory Disease Management


Tilmicosin phosphate (CAS 137330-13-3) is a semi-synthetic 16-membered ring macrolide antibiotic derived from tylosin, developed exclusively for veterinary use . It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, with an in vitro IC50 of 0.36 µM . Tilmicosin phosphate is formulated as a phosphate salt to enhance aqueous solubility and bioavailability compared to the free base [1]. The compound is approved for the treatment and control of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, as well as ovine respiratory disease and swine pneumonia caused by Actinobacillus pleuropneumoniae .

Tilmicosin Phosphate Procurement: Why In-Class Substitution with Tylosin or Other Macrolides Compromises Clinical Efficacy


Despite sharing a macrolide class designation, tilmicosin phosphate exhibits quantitatively distinct pharmacodynamic and pharmacokinetic properties that preclude simple interchange with tylosin or newer macrolides such as tulathromycin, gamithromycin, and tildipirosin. Tilmicosin demonstrates statistically significant longer post-antibiotic effects (PAE) and post-antibiotic sub-MIC effects (PA SME) against key respiratory pathogens compared to tylosin [1], and its tissue pharmacokinetic profile yields prolonged lung retention that differs markedly from tylosin's more rapid tissue clearance [2]. However, tilmicosin is associated with a more pronounced cardiotoxicity risk profile compared to other macrolides, necessitating strict adherence to labeled administration routes and species-specific dosing protocols [3]. Procurement decisions must therefore weigh tilmicosin's superior tissue persistence and PAE advantages against its narrower safety margin and the documented lower morbidity reduction efficacy compared to tulathromycin in high-risk cattle metaphylaxis [4].

Tilmicosin Phosphate Technical Evidence: Quantified Differentiation from Tylosin, Tulathromycin, Gamithromycin, and Oxytetracycline


Tilmicosin vs. Tylosin: Superior Post-Antibiotic Effect (PAE) Duration Against Pasteurella multocida

Tilmicosin induces a statistically significantly longer post-antibiotic effect (PAE) against Pasteurella multocida types A and D compared to tylosin. Tilmicosin and tylosin both caused PAEs of up to 8 hours when used at 8 times the MIC, but tilmicosin demonstrated a longer post-antibiotic sub-MIC effect (PA SME) compared with erythromycin, roxithromycin, and tylosin for P. multocida [1]. The duration of PAEs was proportional to drug concentration, with tilmicosin maintaining more significant PAEs than tylosin at concentrations below the MIC [2].

Post-antibiotic effect Pasteurella multocida Macrolide pharmacodynamics

Tilmicosin vs. Tylosin: Quantitative MIC Activity Against P. multocida Type D

In a comparative in vitro susceptibility study, tilmicosin demonstrated superior potency against Pasteurella multocida type D compared to tylosin. Tilmicosin was identified as the most active antibiotic tested against P. multocida type D with MICs ranging from 4-16 mg/L [1]. The phosphate salt formulation enhances aqueous solubility (≥50 mg/mL in water), facilitating absorption and bioavailability compared to base forms [2].

Minimum inhibitory concentration Pasteurella multocida Macrolide susceptibility

Tilmicosin vs. Tulathromycin and Gamithromycin: Comparative Metaphylactic Efficacy in High-Risk Feedlot Calves

In a randomized complete block design trial comparing three macrolide antibiotics for metaphylactic treatment of high-risk calves, cattle administered tulathromycin (1.13 mg/lb) had a lower morbidity rate (5.2%; 95% CI = 1.2-9.1%) than calves receiving tilmicosin (6 mg/lb; morbidity 14.6%; 95% CI = 6.7-22.5%) and gamithromycin (2.72 mg/lb; morbidity 12.8%; 95% CI = 7.7-17.9%) [1]. The difference between tulathromycin and tilmicosin was statistically significant (P < 0.02). No treatment differences were observed in dry matter intake or mortality [2].

Bovine respiratory disease Metaphylaxis Macrolide comparative efficacy

Tilmicosin Phosphate vs. Injectable Oxytetracycline: Superior Growth Performance in Swine Respiratory Disease Treatment

A double-blind randomized clinical trial compared in-feed tilmicosin phosphate (400 mg/kg feed for 15 days) versus injectable long-acting oxytetracycline (20 mg/kg body weight) for treating clinical Actinobacillus pleuropneumoniae outbreaks in growing-finishing pigs. Over the 26-day study period, pigs in the tilmicosin group demonstrated significantly better average daily gain (ADG) and feed conversion ratio (FCR) compared to the oxytetracycline group (P < 0.01) [1]. During the medication period, tilmicosin showed a significant reduction in new disease cases (P < 0.01) [2].

Actinobacillus pleuropneumoniae Swine pneumonia In-feed antibiotic efficacy

Tilmicosin vs. Other Macrolides: Comparative Cardiotoxicity Profile in Zebrafish Embryo Model

A comparative toxicology study using zebrafish embryos exposed to four macrolide antibiotics (azithromycin, clarithromycin, tilmicosin, and tylosin) evaluated cardiotoxicity and developmental toxicity. Tilmicosin was selected for detailed acute and developmental toxicity analysis and induced pericardial edema and spinal curvature in embryos at 4 days post-fertilization. Tilmicosin triggered oxidative stress with decreased SOD activities and increased MDA contents, and caused apoptosis in zebrafish embryos [1]. The heart rate of embryos showed biphasic distribution patterns across all four macrolides, with increased heart rate at low levels and decreased heart rate at high levels [2].

Cardiotoxicity Macrolide safety Zebrafish toxicology

Tilmicosin Phosphate Dose-Response: Optimal In-Feed Concentration for Swine Pneumonia Control

A randomized complete block dose-determination study evaluated five tilmicosin phosphate concentrations (0, 100, 200, 300, and 400 µg/g feed) fed to pigs for 21 days for control of pneumonia caused by Actinobacillus pleuropneumoniae. Improvement in clinical impression score, daily rectal temperature, and weight gain were observed for all tilmicosin doses compared to non-medicated controls. Doses of 200-400 µg/g resulted in improvements over the 100 µg/g dose [1]. Clinical field trials across 12 locations confirmed that tilmicosin at 200 µg/g is effective for control of naturally acquired pneumonia attributable to A. pleuropneumoniae or P. multocida, with 400 µg/g not significantly different from 200 µg/g under moderate natural challenge conditions [2].

Dose optimization Actinobacillus pleuropneumoniae Swine production

Tilmicosin Phosphate Procurement Applications: Evidence-Based Scenarios for Veterinary and Research Use


In-Feed Medication for Swine Respiratory Disease Control

Tilmicosin phosphate administered in feed at 200-400 µg/g for 21 days provides effective control of pneumonia caused by Actinobacillus pleuropneumoniae and Pasteurella multocida in swine herds. This regimen significantly reduces pneumonia-attributed mortality and improves weight gain and feed conversion compared to non-medicated controls [1]. At 400 mg/kg feed, tilmicosin demonstrated superior average daily gain and feed conversion ratio compared to injectable oxytetracycline therapy during clinical A. pleuropneumoniae outbreaks (P < 0.01) [2]. The compound's extended PA SME against P. multocida supports sustained antibacterial suppression during the interdosing interval typical of feed-based administration protocols [3].

Bovine Respiratory Disease Metaphylaxis in High-Risk Feedlot Cattle

Tilmicosin phosphate is indicated for metaphylactic treatment of bovine respiratory disease in high-risk calves, though comparative efficacy data should inform product selection. In direct comparison trials, tilmicosin (6 mg/lb) achieved a 14.6% morbidity rate, which was higher than tulathromycin (5.2%) and comparable to gamithromycin (12.8%) [4]. Procurement decisions should balance tilmicosin's established efficacy against its cost position relative to newer macrolides. The compound's prolonged lung tissue retention (detectable levels up to day 10 post-administration) provides sustained therapeutic concentrations at the site of infection [5].

Pharmacodynamic Research Involving Macrolide Post-Antibiotic Effects

Tilmicosin phosphate serves as a model compound for investigating macrolide post-antibiotic effects (PAE) and post-antibiotic sub-MIC effects (PA SME) against veterinary respiratory pathogens. The compound's documented PAE of up to 8 hours at 8× MIC against P. multocida, combined with its statistically longer PA SME compared to tylosin, erythromycin, and roxithromycin (P < 0.05), makes it a valuable reference standard for pharmacodynamic studies examining the relationship between dosing interval optimization and bacterial regrowth suppression [3]. The phosphate salt's enhanced aqueous solubility (≥50 mg/mL) facilitates precise in vitro dilution series preparation [6].

Cardiovascular Toxicology Studies of Macrolide Antibiotics

Tilmicosin phosphate is a key comparator compound in macrolide cardiotoxicity research due to its documented potential to induce negative inotropic effects and dose-dependent heart rate changes in mammalian models. In conscious dog studies, toxic doses produced negative inotropic effects with dose-dependent heart rate increases not attributable to β1-receptor stimulation [7]. In zebrafish embryo models, tilmicosin induced pericardial edema, spinal curvature, oxidative stress, and apoptosis, providing a vertebrate screening platform for structure-toxicity relationship studies across macrolide subclasses [8]. Researchers utilizing tilmicosin must implement appropriate safety protocols given the compound's known cardiotoxicity profile in both target and non-target species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilmicosin Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.